3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H11F3N4O and its molecular weight is 308.264. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation at the pyrazole ring.
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products vary depending on the reaction but can include amines, alcohols, and substituted derivatives.
4. Scientific Research Applications: This compound has significant applications:
Chemistry: : Used as an intermediate in synthesizing complex organic molecules.
Biology: : Potential bioactive compound for studying enzyme inhibition and receptor binding.
Medicine: : Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials and pharmaceuticals.
5. Mechanism of Action: The compound's mechanism of action typically involves its interaction with biological targets, such as enzymes or receptors. Its cyano and trifluoromethyl groups contribute to its binding affinity and specificity, modulating biological pathways and cellular responses.
Comparison with Similar Compounds
3-cyano-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)benzamide: : Lacks the trifluoromethyl group.
3-amino-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide: : Contains an amino group instead of a cyano group.
What sets 3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-cyano-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)12-4-6-21(20-12)7-5-19-13(22)11-3-1-2-10(8-11)9-18/h1-4,6,8H,5,7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZUVUFDVCRWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.